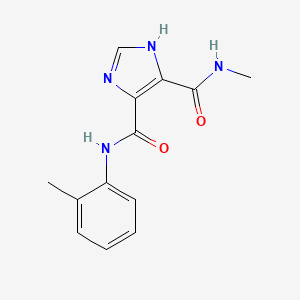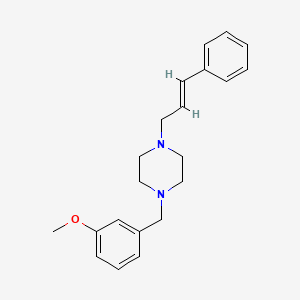![molecular formula C17H18N2O4S B5884898 N-{[(2-hydroxy-4-methylphenyl)amino]carbonothioyl}-3,4-dimethoxybenzamide](/img/structure/B5884898.png)
N-{[(2-hydroxy-4-methylphenyl)amino]carbonothioyl}-3,4-dimethoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{[(2-hydroxy-4-methylphenyl)amino]carbonothioyl}-3,4-dimethoxybenzamide, commonly known as "HMPC" is an organic compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. HMPC is a benzamide derivative that is synthesized through a multi-step process, which involves the reaction of 3,4-dimethoxybenzaldehyde with 2-hydroxy-4-methylthiobenzamide.
作用机制
The exact mechanism of action of HMPC is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins in the body. HMPC has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are responsible for inflammation and pain. HMPC has also been found to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair.
Biochemical and Physiological Effects:
HMPC has been found to have several biochemical and physiological effects on the body. It has been found to reduce inflammation and pain, inhibit tumor growth, and induce apoptosis (programmed cell death) in cancer cells. HMPC has also been found to have antioxidant properties, which can help protect cells from damage caused by free radicals.
实验室实验的优点和局限性
One of the advantages of using HMPC in lab experiments is its potential as a therapeutic agent for the treatment of various diseases. HMPC has been found to be effective in reducing inflammation and pain, inhibiting tumor growth, and inducing apoptosis in cancer cells. However, one of the limitations of using HMPC in lab experiments is its complex synthesis method, which requires specialized equipment and careful attention to detail.
未来方向
There are several future directions for the study of HMPC. One direction is the further exploration of its potential as a therapeutic agent for the treatment of various diseases, including cancer, arthritis, and Alzheimer's disease. Another direction is the development of new synthesis methods that are more efficient and cost-effective. Additionally, the investigation of the mechanism of action of HMPC and its effects on the body could provide valuable insights into the development of new drugs and therapies.
合成方法
The synthesis of HMPC involves the reaction of 3,4-dimethoxybenzaldehyde with 2-hydroxy-4-methylthiobenzamide in the presence of a catalyst, such as hydrochloric acid. The reaction proceeds through a series of steps, including the formation of an intermediate compound, which is then treated with carbon disulfide to form the final product. The synthesis of HMPC is a complex process that requires careful attention to detail and the use of specialized equipment.
科学研究应用
HMPC has shown promising results in scientific research, particularly in the field of medicine. HMPC has been found to exhibit anti-inflammatory, analgesic, and anti-cancer properties. It has been studied for its potential use in the treatment of various diseases, including arthritis, cancer, and Alzheimer's disease. HMPC has also been studied for its potential use as a diagnostic tool in cancer detection.
属性
IUPAC Name |
N-[(2-hydroxy-4-methylphenyl)carbamothioyl]-3,4-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4S/c1-10-4-6-12(13(20)8-10)18-17(24)19-16(21)11-5-7-14(22-2)15(9-11)23-3/h4-9,20H,1-3H3,(H2,18,19,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXJHAGKKPZRYRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=S)NC(=O)C2=CC(=C(C=C2)OC)OC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-ethyl-N~1~-methylglycinamide](/img/structure/B5884836.png)
![N-[4-(4-ethyl-1-piperazinyl)phenyl]-4-methoxybenzamide](/img/structure/B5884841.png)
![1-[(3,4-dimethoxyphenyl)acetyl]-4-(2-pyridinyl)piperazine](/img/structure/B5884849.png)

![N-cyclohexyl-7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5884863.png)

![1-(4-chlorophenyl)-4-[(2-pyridinylthio)acetyl]piperazine](/img/structure/B5884887.png)
![5-{[(4-fluorophenyl)amino]methylene}-1-methyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5884888.png)
![2-(4-methoxyphenyl)-4,5,6,7-tetrahydro-8H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-one](/img/structure/B5884891.png)

![N'-[(3,5-dimethoxybenzoyl)oxy]-3-methylbenzenecarboximidamide](/img/structure/B5884922.png)

![2-[5-(anilinosulfonyl)-4-chloro-2-methylphenoxy]-N-1,3,4-thiadiazol-2-ylacetamide](/img/structure/B5884930.png)
